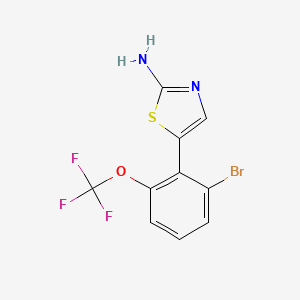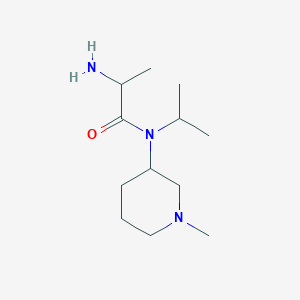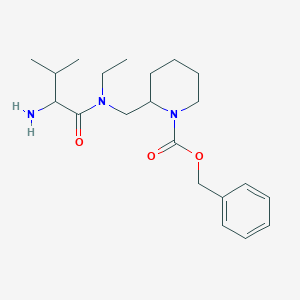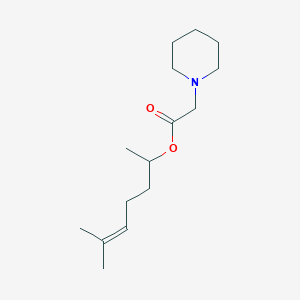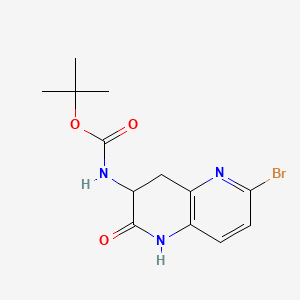
1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a central 2,4,6-trimethylbenzene core, which is symmetrically substituted with three methylene bridges, each connecting to a 4-carboxypyridin-1-ium group. The presence of bromide ions balances the charge of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide typically involves a multi-step process:
Formation of the Central Core: The central 2,4,6-trimethylbenzene core is synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylene Bridges: The next step involves the formation of methylene bridges. This can be achieved by reacting the trimethylbenzene core with formaldehyde under acidic conditions to form the tris(methylene) derivative.
Introduction of 4-Carboxypyridin-1-ium Groups: The final step involves the reaction of the tris(methylene) derivative with 4-carboxypyridine in the presence of a strong acid such as hydrobromic acid to form the desired compound. The bromide ions are introduced during this step to balance the charge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxypyridin-1-ium groups to their corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous solutions of nucleophiles such as sodium chloride or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted anions such as chloride, iodide, or hydroxide.
科学研究应用
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide depends on its specific application:
Biological Imaging: The compound’s fluorescent properties allow it to bind to specific biological targets, enabling visualization under a fluorescence microscope.
Therapeutic Applications: The compound may interact with cellular components, such as DNA or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide can be compared with other similar compounds:
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) chloride: Similar structure but with chloride ions instead of bromide ions. The substitution of bromide with chloride can affect the compound’s solubility and reactivity.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) iodide: Similar structure but with iodide ions. The larger iodide ions can influence the compound’s interactions with other molecules.
1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) hydroxide: Similar structure but with hydroxide ions
The uniqueness of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(4-carboxypyridin-1-ium) bromide lies in its specific combination of structural features and the presence of bromide ions, which can influence its chemical and physical properties.
属性
分子式 |
C30H30Br3N3O6 |
|---|---|
分子量 |
768.3 g/mol |
IUPAC 名称 |
1-[[3,5-bis[(4-carboxypyridin-1-ium-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]pyridin-1-ium-4-carboxylic acid;tribromide |
InChI |
InChI=1S/C30H27N3O6.3BrH/c1-19-25(16-31-10-4-22(5-11-31)28(34)35)20(2)27(18-33-14-8-24(9-15-33)30(38)39)21(3)26(19)17-32-12-6-23(7-13-32)29(36)37;;;/h4-15H,16-18H2,1-3H3;3*1H |
InChI 键 |
PHEWCXARXHHZNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C[N+]2=CC=C(C=C2)C(=O)O)C)C[N+]3=CC=C(C=C3)C(=O)O)C)C[N+]4=CC=C(C=C4)C(=O)O.[Br-].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


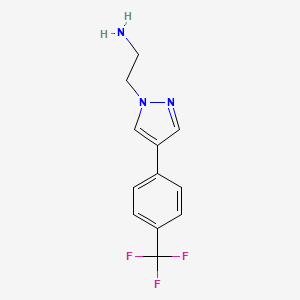
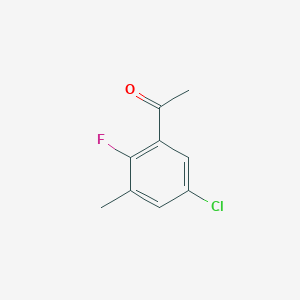
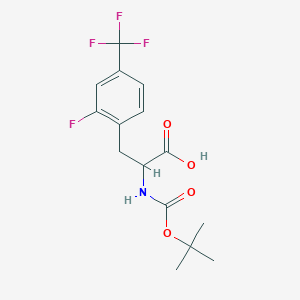
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
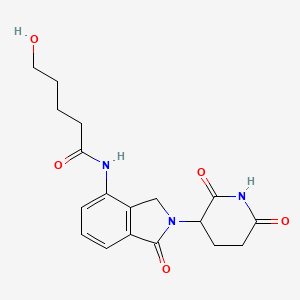
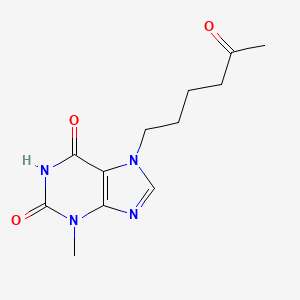

![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
